molecular formula C9H10N2O3 B1587104 N-(4-Nitrophenyl)propionamide CAS No. 4850-93-5

N-(4-Nitrophenyl)propionamide

Cat. No.: B1587104
CAS No.: 4850-93-5
M. Wt: 194.19 g/mol
InChI Key: XHHRFANWCYGWQW-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)propionamide is an organic compound characterized by the presence of a nitrophenyl group attached to a propionamide moiety

Scientific Research Applications

N-(4-Nitrophenyl)propionamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Biochemical Analysis

Biochemical Properties

N-(4-Nitrophenyl)propionamide interacts with various biomolecules in its role in biochemical reactions . It has been found to interact with enzymes and proteins, particularly in the context of cancer cell lines . The nature of these interactions is complex and involves a variety of biochemical processes .

Cellular Effects

This compound has been observed to have significant effects on various types of cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In particular, it has shown good tumor inhibitory activities against HepG2 .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These effects are exerted at the molecular level, contributing to its potential anticancer activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Nitrophenyl)propionamide typically involves the reaction of 4-nitroaniline with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine group of 4-nitroaniline to form the desired product. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. This may involve the use of continuous flow reactors, automated temperature control systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(4-Nitrophenyl)propionamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

    Hydrolysis: Hydrochloric acid or sodium hydroxide for acidic or basic hydrolysis, respectively.

Major Products:

    Reduction: 4-Aminophenylpropionamide.

    Substitution: Various substituted phenylpropionamides depending on the nucleophile used.

    Hydrolysis: 4-Nitrobenzoic acid and propionamide.

Comparison with Similar Compounds

    N-(4-Nitrophenyl)acetamide: Similar structure but with an acetyl group instead of a propionyl group.

    N-(4-Nitrophenyl)benzamide: Contains a benzoyl group instead of a propionyl group.

    N-(4-Nitrophenyl)methanamide: Features a formyl group instead of a propionyl group.

Uniqueness: N-(4-Nitrophenyl)propionamide is unique due to its specific propionamide moiety, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

N-(4-nitrophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-2-9(12)10-7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHRFANWCYGWQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197546
Record name Propanamide, N-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4850-93-5
Record name Propanamide, N-(4-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004850935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanamide, N-(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60197546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Propionyl chloride (25.0 g, 270 mmol) was added dropwise to a solution of 4-nitroaniline (24.9 g, 180 mmol) and pyridine (43.7 ml, 540 mmol) in tetrahydrofuran (500 ml) under ice-cooling, the mixture was stirred under ice-cooling for 2 hour, and the solvent was distilled off under reduced pressure. The residue was poured into ice-water, and 33.5 g (95.7%) of the desired product was collected by filtration as a solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
43.7 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the degradation of N-(4-Nitrophenyl)propionamide by microorganisms?

A1: Research indicates that a specific Gram-negative, rod-shaped bacterium, identified as strain 28/1, can utilize this compound as a source of carbon and nitrogen. [, ] This bacterium achieves this through the action of an inducible amidase enzyme. This enzyme catalyzes the hydrolysis of the amide bond present in this compound and other similar compounds, ultimately leading to their degradation. [, ] The efficiency of this degradation process is influenced by the structure of the side chain attached to the anilide group, as well as the nature of the substituents on the aniline ring. [, ]

Q2: What is significant about the crystal structure of this compound?

A2: The crystal structure of this compound reveals key details about its molecular conformation and intermolecular interactions. [] The propionamide fragment and the benzene ring within the molecule are not coplanar but are slightly twisted relative to each other, forming a dihedral angle of 12.86 degrees. [] Importantly, the crystal packing of this compound is stabilized by intermolecular hydrogen bonds. These bonds, specifically N—H⋯O interactions, link the molecules together, forming linear chains that extend along the crystallographic a-axis. []

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